molecular formula C10H13ClN2O3 B8398154 4-Amino-5-chloro-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

4-Amino-5-chloro-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B8398154
M. Wt: 244.67 g/mol
InChI Key: PVQXOIQSOFFKSX-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

4-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-chloro-2-methoxy-N-methylbenzamide (2.0 g, 5.3 mmol) was stirred in dichloromethane (100 mL) at −10° C. under an atmosphere of nitrogen and a 1M solution of boron trichloride in dichloromethane (10.68 mL, 10.7 mmol) was added dropwise. The reaction was allowed to warm to room temperature then left to stir at this temperature for 18 h. The reaction was cooled to −10° C. and a further 1 equivalent of boron trichloride solution was added dropwise, then the reaction was allowed to warm to room temperature and stirred for 3 h. After this time analysis by LCMS indicated that the reaction was complete. The reaction was cooled in a ice bath and methanol (20 mL) was added drop-wise to the reaction followed by 7N methanolic ammonia solution (17 mL) and then a further portion of MeOH (˜80 mL) until all the solids had dissolved. The solution was stirred for 1 h at room temperature then concentrated. The resulting residue was stirred with saturated aqueous NaHCO3 (150 mL) for 30 min then the aqueous phase was extracted with ethyl acetate. The combined extracts were washed with brine then passed through a phase separation cartridge and the solvent was removed under reduced pressure to afford a green gum (1.00 g, 77%). This material was taken through to the next step with no further purification.
Name
4-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-chloro-2-methoxy-N-methylbenzamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.68 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
reactant
Reaction Step Six
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:21]([Cl:22])=[CH:20][C:5]([C:6]([N:8]([CH2:10][CH2:11][O:12][Si](C(C)(C)C)(C)C)[CH3:9])=[O:7])=[C:4]([O:23]C)[CH:3]=1.B(Cl)(Cl)Cl.CO.N>ClCCl>[NH2:1][C:2]1[C:21]([Cl:22])=[CH:20][C:5]([C:6]([N:8]([CH2:10][CH2:11][OH:12])[CH3:9])=[O:7])=[C:4]([OH:23])[CH:3]=1

Inputs

Step One
Name
4-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-chloro-2-methoxy-N-methylbenzamide
Quantity
2 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)N(C)CCO[Si](C)(C)C(C)(C)C)C=C1Cl)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
10.68 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
17 mL
Type
reactant
Smiles
N
Step Six
Name
Quantity
80 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at this temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then left
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in a ice bath
STIRRING
Type
STIRRING
Details
The solution was stirred for 1 h at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
STIRRING
Type
STIRRING
Details
The resulting residue was stirred with saturated aqueous NaHCO3 (150 mL) for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
then passed through a phase separation cartridge
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)N(C)CCO)C=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.